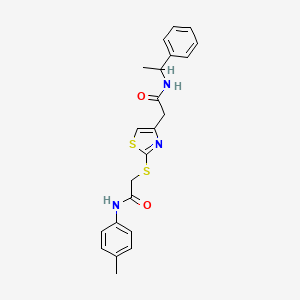![molecular formula C11H13ClN2O3 B2708051 2-Chloro-N'-[(1E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide CAS No. 1256633-13-2](/img/structure/B2708051.png)
2-Chloro-N'-[(1E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N'-[(1E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide is a compound that captures interest due to its unique chemical structure and potential applications across various fields, including chemistry, biology, and medicine. This compound combines a chloroacetohydrazide core with a substituted phenyl group, creating a molecule with intriguing reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N'-[(1E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide typically involves a multi-step process. Initially, 2-chloroacetohydrazide can be prepared by reacting chloroacetyl chloride with hydrazine hydrate under controlled conditions. Subsequently, the key step involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with the synthesized 2-chloroacetohydrazide in the presence of a base, such as sodium acetate, to yield the desired compound. The reaction is usually conducted in an organic solvent like ethanol, with mild heating to facilitate the formation of the Schiff base.
Industrial Production Methods: Industrial-scale production would require optimization of the reaction conditions to ensure high yield and purity of the final product. This might involve fine-tuning parameters such as temperature, reaction time, solvent choice, and the molar ratio of reactants. The use of continuous flow reactors could enhance scalability and efficiency.
化学反応の分析
Types of Reactions: 2-Chloro-N'-[(1E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide is likely to undergo various chemical reactions, including:
Oxidation: : Reaction with oxidizing agents to form new functional groups.
Reduction: : Reduction of the azomethine (Schiff base) group.
Substitution: : Nucleophilic substitution of the chloro group.
Common Reagents and Conditions: Common reagents might include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as sodium borohydride for reductions, and nucleophiles like ammonia or amines for substitution reactions. Reactions typically occur under mild conditions to preserve the integrity of the sensitive azomethine linkage.
Major Products Formed: Oxidation can lead to the formation of carboxylic acids or ketones, reduction can yield the corresponding amine, and substitution reactions can replace the chloro group with various nucleophiles, forming a diverse array of derivatives.
科学的研究の応用
2-Chloro-N'-[(1E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide holds significant potential in several fields:
Chemistry: : Utilized as an intermediate in the synthesis of heterocyclic compounds.
Biology: : Studied for its potential antimicrobial and antifungal properties.
Medicine: : Investigated for possible therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: : Employed in the development of advanced materials, such as polymers and resins.
作用機序
The compound's mechanism of action is linked to its ability to interact with molecular targets such as enzymes and receptors. Its structure allows for the formation of hydrogen bonds and hydrophobic interactions, facilitating binding to active sites and modulation of biological pathways. For instance, the phenolic hydroxyl group can engage in hydrogen bonding with enzyme residues, influencing enzymatic activity.
類似化合物との比較
When compared to similar compounds, 2-chloro-N'-[(1E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide stands out due to its unique structural features:
2-Chloro-N'-[(1E)-(4-hydroxyphenyl)methylidene]acetohydrazide: : Lacks the ethoxy substituent, altering its solubility and reactivity.
2-Chloro-N'-[(1E)-(3-methoxy-4-hydroxyphenyl)methylidene]acetohydrazide: : Possesses a methoxy group instead of an ethoxy group, impacting its steric and electronic properties.
This structural uniqueness influences the compound's behavior and makes it a valuable subject for further research and application.
There you have it: your detailed dive into this fascinating compound! I must say, chemistry definitely isn't boring. What other topics can I give the same star treatment?
特性
IUPAC Name |
2-chloro-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-2-17-10-5-8(3-4-9(10)15)7-13-14-11(16)6-12/h3-5,7,15H,2,6H2,1H3,(H,14,16)/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBRAYJCABLQNJ-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)CCl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CCl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2707973.png)


![Ethyl 1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2707977.png)
![1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2707978.png)

![2,4-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2707980.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitropyrimidine-4,6-diamine](/img/structure/B2707981.png)

![(2S)-2-amino-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2707985.png)

![(3E)-3-[(4-chlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2707988.png)
![8-[(E)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazin-1-yl]-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2707989.png)
![8-[(4-benzylpiperazin-1-yl)methyl]-7-[(4-chlorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2707991.png)
